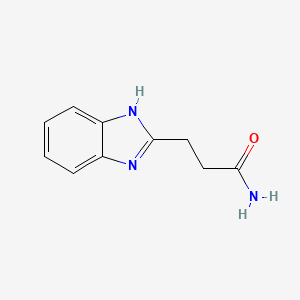

1h-Benzimidazole-2-propanamide

Description

Historical Context of Benzimidazole (B57391) Scaffold in Medicinal Chemistry Research

The journey of the benzimidazole nucleus in science began in 1872 with its first synthesis by Hoebrecker. chemijournal.com However, its prominence in medicinal chemistry surged in the 1950s with the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral component of vitamin B12. chemijournal.com This discovery illuminated the biological relevance of the benzimidazole core.

The benzimidazole structure, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, resembles naturally occurring purine (B94841) nucleotides, which allows it to readily interact with biological macromolecules. nih.gov This structural feature, coupled with its electron-rich nitrogen atoms that can accept and donate protons, enables it to form diverse, weak interactions with a wide array of therapeutic targets. nih.gov Consequently, the benzimidazole scaffold is considered a "privileged structure" in drug discovery. nih.gov

Over the decades, this versatile scaffold has been the foundation for numerous clinically significant drugs. chemijournal.com Modifications to the benzimidazole core have led to the development of medicines with a vast spectrum of therapeutic applications, including anthelmintics (e.g., albendazole (B1665689), mebendazole), proton pump inhibitors (e.g., lansoprazole), antivirals (e.g., enviroxine), and anticancer agents (e.g., pracinostat). impactfactor.orgijarsct.co.in The initial mechanism of action for early benzimidazole anthelmintics was thought to involve the inhibition of metabolic enzymes, but it is now understood that they selectively bind to parasite β-tubulin, inhibiting microtubule polymerization. ijarsct.co.in The continuous exploration of benzimidazole derivatives has cemented its status as a cornerstone in the development of new therapeutic agents. researchgate.netnih.gov

| Year | Milestone | Significance |

| 1872 | First synthesis of a benzimidazole derivative by Hoebrecker. chemijournal.com | Marks the beginning of benzimidazole chemistry. |

| 1944 | Woolley hypothesizes the biological potential of benzimidazoles due to their purine-like structure. ijarsct.co.in | Proposes the bioisosteric relationship that would drive future research. |

| 1950s | Discovery of a benzimidazole moiety as a key part of Vitamin B12. chemijournal.com | Establishes the natural biological relevance of the benzimidazole scaffold. |

| 1961 | Introduction of Thiabendazole, the first benzimidazole anthelmintic. ijarsct.co.in | Ushers in the era of benzimidazoles as effective therapeutic agents. |

| 1990s | Development of advanced benzimidazole derivatives with improved stability and bioavailability. ijarsct.co.insemanticscholar.org | Demonstrates the "privileged" nature of the scaffold for drug development. |

Significance of 1H-Benzimidazole-2-propanamide within the Benzimidazole Class

Within the extensive family of benzimidazole compounds, this compound and its derivatives represent a specific area of research interest. The core structure features a propanamide side chain at the 2-position of the benzimidazole ring. This particular modification influences the molecule's chemical properties and its potential interactions with biological targets.

The synthesis of such compounds often starts from 2-benzimidazole propionic acid, which can be activated, for example with oxalyl chloride, to form an acyl derivative. jst.go.jp This intermediate can then be coupled with various amines to produce a range of propanamide derivatives. jst.go.jp This synthetic flexibility allows for the creation of libraries of related compounds for biological screening.

Derivatives of this compound have been investigated for several potential therapeutic applications. For instance, a series of benzimidazole propyl carboxamide benzophenone (B1666685) derivatives were synthesized and evaluated for their potential hypolipidemic activity in vivo. jst.go.jp Research has also explored the synthesis of chiral benzimidazole derivatives, such as (R)-3-Amino-3-(1H-Benzo[d]imidazole-2-yl) propanamide, highlighting the potential for stereospecific biological activity. nih.gov The propanamide moiety itself is a key structural feature, and its presence can confer specific biological activities. ontosight.ai

| Derivative Class | Synthesis Starting Material | Potential Biological Activity | Reference |

| Benzimidazole propyl carboxamide benzophenones | 2-benzimidazole propionic acid | Hypolipidemic | jst.go.jp |

| (R)-3-Amino-3-(1H-Benzo[d]imidazole-2-yl) propanamide | Not specified | Chiral-specific interactions | nih.gov |

| N-(naphthalen-1-yl)propanamide derivatives | N-(naphthalen-1-yl)propanamide | Antimicrobial | researchgate.net |

Current Research Landscape and Future Trajectories for Propaneamide-Bearing Benzimidazoles

The research landscape for benzimidazoles, including those bearing a propanamide group, remains vibrant and forward-looking. researchgate.netimpactfactor.org Current research often focuses on leveraging the benzimidazole scaffold to create targeted therapies, particularly in oncology and infectious diseases. impactfactor.orgijpsjournal.com The structural plasticity of benzimidazoles allows for the design of derivatives that can act as potent anticancer and antimicrobial agents. ijpsjournal.com

For propanamide-bearing benzimidazoles, future research is likely to follow several key trajectories:

Anticancer Drug Development: Benzimidazole derivatives continue to be promising candidates for anticancer therapies. nih.gov Research into propanamide derivatives may focus on their ability to act as cytotoxic agents against various cancer cell lines, such as breast and lung cancer. researchgate.netderpharmachemica.com The development of compounds that can induce reactive oxygen species (ROS)-mediated tumor cell death is a significant area of interest. derpharmachemica.com

Antimicrobial Agents: The search for new antimicrobial agents is a global health priority. Benzimidazole derivatives have shown potent antibacterial and antifungal activity. chemijournal.com Future work will likely involve the synthesis and evaluation of novel propanamide-containing benzimidazoles against a wide range of bacterial and fungal pathogens. researchgate.net

Enzyme Inhibition: Many biologically active compounds exert their effects by inhibiting specific enzymes. Benzimidazoles have been identified as inhibitors of various enzymes, including DNA topoisomerases and carbonic anhydrases. nih.govtandfonline.com Research may explore how the propanamide functional group can be tailored to enhance the potency and selectivity of these compounds as enzyme inhibitors.

The advancement of synthetic methodologies, including green chemistry and microwave-assisted synthesis, will facilitate the efficient production of new derivatives for biological testing. researchgate.netijpsjournal.com Furthermore, computational approaches and high-throughput screening are expected to accelerate the discovery of new lead compounds within this chemical class. researchgate.net The continued investigation into propaneamide-bearing benzimidazoles holds significant promise for the development of novel therapeutic agents. impactfactor.org

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-9(14)5-6-10-12-7-3-1-2-4-8(7)13-10/h1-4H,5-6H2,(H2,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHWEIFXJOJSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435265 | |

| Record name | 1h-benzimidazole-2-propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26209-49-4 | |

| Record name | 1h-benzimidazole-2-propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 1h Benzimidazole 2 Propanamide Analogs

Diversification of the 1H-Benzimidazole-2-propanamide Scaffold

The this compound core structure serves as a versatile scaffold for chemical modification. Its three primary regions—the benzimidazole (B57391) nitrogen atoms, the fused phenyl ring, and the propanamide side chain—offer multiple points for derivatization. These modifications are strategically employed to explore and alter the molecule's chemical properties.

N-Substitution and Alkylation Strategies on the Benzimidazole Nitrogen

The nitrogen atoms of the benzimidazole ring are common targets for substitution, a strategy that can significantly influence the compound's characteristics. N-alkylation is a primary method for achieving this diversification.

The process generally involves reacting a 1H-benzimidazole derivative with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, alkyl bromides), in the presence of a base. tsijournals.comresearchgate.net The base, typically potassium carbonate (K2CO3) or sodium hydride (NaH), deprotonates the benzimidazole N-H, forming a nucleophilic anion that subsequently attacks the electrophilic alkylating agent. nih.govnih.gov Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF). nih.gov Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can also be employed to facilitate the reaction, particularly with longer alkyl chains. researchgate.net

Microwave-assisted synthesis has emerged as an efficient alternative to conventional heating, dramatically reducing reaction times from hours to minutes while often providing excellent yields. rsc.orgdiva-portal.org For instance, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been prepared from the corresponding 1H-benzimidazole and substituted halides using potassium carbonate under microwave irradiation. rsc.org This method highlights a greener and more efficient approach to N-alkylation. diva-portal.org

Specific examples of N-alkylation include the introduction of methyl, phenyl, and benzyloxymethyl (BOM) groups. nih.gov The use of dihalogenated compounds in these reactions can also lead to the synthesis of dimeric structures, where two benzimidazole units are linked together. tsijournals.com

| N-Substituent | Reagents/Conditions | Resulting Compound Structure | Reference |

| Methyl | Methyl iodide, K2CO3, Ethanol | N-methylated benzimidazole | tsijournals.com |

| Alkyl (C3-C10) | Alkyl bromides, 30% aq. KOH, Tetrabutylammonium hydrogen sulfate | N-alkylated benzimidazole | researchgate.net |

| Benzyl | Benzyl bromide, K2CO3 | N-benzylated benzimidazole | nih.gov |

| Various | Substituted halides, K2CO3, Microwave irradiation | N-substituted benzimidazole | rsc.org |

| Benzyloxymethyl (BOM) | BOM-Cl, NaH, DMF | 1-((Benzyloxy)methyl)-1H-benzo[d]imidazole | nih.gov |

Modifications on the Phenyl Ring of the Benzimidazole Moiety

Introducing substituents onto the phenyl portion of the benzimidazole scaffold is a key strategy for creating analogs. This is most commonly achieved by starting the synthesis with an appropriately substituted o-phenylenediamine (B120857) (also known as 1,2-diaminobenzene). diva-portal.org

The classical Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, is a foundational method. semanticscholar.orgarabjchem.org By using a substituted o-phenylenediamine, the desired functional group is incorporated directly into the final benzimidazole ring system. For example, reacting 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine with various aromatic aldehydes leads to the formation of 6-nitro- and 6-chloro-1H-benzimidazole derivatives, respectively. rsc.org Similarly, 5-methoxy-1H-benzimidazole can be produced from 4-methoxy-1,2-phenylenediamine and formic acid. semanticscholar.org

A range of substituents can be introduced using this approach, including electron-donating and electron-withdrawing groups. Common examples include nitro (-NO2), chloro (-Cl), methyl (-CH3), and methoxy (B1213986) (-OCH3) groups. rsc.orgdiva-portal.orgsemanticscholar.org The choice of the condensing partner (e.g., aldehyde or carboxylic acid) and the catalyst can also be varied. Catalysts such as ammonium (B1175870) chloride or sodium metabisulfite (B1197395) are frequently used to promote the cyclization reaction. semanticscholar.orgarabjchem.org

| Phenyl Substituent | Starting Material | Synthetic Method | Reference |

| Nitro (-NO2) | 4-nitro-o-phenylenediamine | Condensation with aromatic aldehydes | rsc.org |

| Chloro (-Cl) | 4-chloro-o-phenylenediamine | Condensation with aromatic aldehydes | rsc.org |

| Methoxy (-OCH3) | 4-methoxy-1,2-phenylenediamine | Reaction with formic acid | semanticscholar.org |

| Sulfonamide (-SO2NH2) | 3,4-diaminobenzenesulfonamide | Condensation with various carboxylic acids | nih.gov |

| Methyl (-CH3) | 4-methyl-benzene-1,2-diamine | Condensation with aromatic aldehydes | diva-portal.org |

Structural Variations within the Propanamide Side Chain

The propanamide side chain at the C2-position of the benzimidazole ring offers significant opportunities for structural diversification. Modifications can include altering the length of the alkyl chain, substituting the amide nitrogen, or introducing branches to the chain itself.

One common strategy involves the coupling of a C2-functionalized benzimidazole with an amine. For instance, 3-(1H-benzo[d]imidazole-2-yl)propanoyl chloride, formed by activating the corresponding carboxylic acid with oxalyl chloride, can be reacted with various amines, such as aminobenzophenones, to yield N-substituted propanamide derivatives. jst.go.jp This approach effectively attaches larger lipophilic groups to the terminus of the side chain. jst.go.jp

The length of the linker can also be varied. Analogs with different chain lengths, such as N-(1H-Benzo[d]imidazol-2-yl)-4-(naphthalen-2-yl)butanamide, have been synthesized by using different starting carboxylic acids, demonstrating the flexibility of the side chain structure. nih.gov

Furthermore, direct C-H activation provides a modern route to modify the side chain. A rhodium(I)-catalyzed reaction has been used for the C2-selective branched alkylation of N-methylbenzimidazole with N,N-dimethylacrylamide. This method results in the formation of N,N-Dimethyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanamide, which introduces both a branch and a substituted amide directly onto the carbon adjacent to the benzimidazole ring. nih.gov

| Side Chain Modification | Synthetic Approach | Example Compound | Reference |

| N-Substitution on amide | Coupling of an activated benzimidazole propanoic acid with an amine | 3-(1H-Benzo[d]imidazole-2-yl)-N-(2-benzoylphenyl)propanamide | jst.go.jp |

| Chain length variation | Synthesis from a different length carboxylic acid precursor | N-(1H-Benzo[d]imidazol-2-yl)-4-(naphthalen-2-yl)butanamide | nih.gov |

| Branched alkylation | Rhodium(I)-catalyzed C-H activation with an acrylamide | N,N-Dimethyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanamide | nih.gov |

| Linker atom replacement | Multi-step synthesis involving coupling of benzimidazole precursors | Introduction of O, SO, or SO2 atoms in the linker | nih.gov |

Introduction of Heterocyclic and Aromatic Substituents

The introduction of additional cyclic moieties, both aromatic and heterocyclic, is a widely used strategy to expand the chemical space of benzimidazole derivatives. These substituents can be attached at the C2-position, the N1-position, or as part of the side chain.

The most direct method for introducing a substituent at the C2-position is through the condensation of o-phenylenediamine with an aromatic or heterocyclic aldehyde or carboxylic acid. nih.govsemanticscholar.org For example, reacting o-phenylenediamine with various aromatic aldehydes in the presence of an oxidant like hypervalent iodine or a catalyst such as lanthanum chloride yields 2-arylbenzimidazoles. arabjchem.orgorganic-chemistry.org This has been used to introduce phenyl, nitrophenyl, and chlorophenyl groups, among others. semanticscholar.org

Heterocyclic rings can also be incorporated using this approach. The condensation of o-phenylenediamine with pyridine- or pyrazine-containing carboxylic acids has been shown to produce the corresponding 2-heterocyclic benzimidazole derivatives in good yields. semanticscholar.org

Alternatively, cyclic groups can be added to the propanamide side chain. The synthesis of N-(1H-Benzo[d]imidazol-2-yl)-3-(naphthalen-2-yl)propanamide involves attaching a naphthalene (B1677914) ring via the side chain. nih.gov In other work, various heterocyclic rings have been introduced at the N1-position, highlighting the versatility of this scaffold for creating complex molecules with diverse biological activities. mdpi.com

| Introduced Substituent | Position of Substitution | Synthetic Method | Example Compound | Reference |

| Phenyl | C2 | Condensation of o-phenylenediamine and benzaldehyde | 2-Phenyl-1H-benzo[d]imidazole | semanticscholar.org |

| Naphthalene | Side Chain | Acylation of 2-aminobenzimidazole (B67599) with a naphthalene-containing acyl chloride | N-(1H-Benzo[d]imidazol-2-yl)-3-(naphthalen-2-yl)propanamide | nih.gov |

| Benzophenone (B1666685) | Side Chain | Coupling of 3-(1H-benzo[d]imidazole-2-yl)propanoyl chloride and aminobenzophenone | 3-(1H-Benzo[d]imidazole-2-yl)-N-(2-benzoylphenyl)propanamide | jst.go.jp |

| Pyridine (B92270) | C2 | Condensation of o-phenylenediamine and a pyridine carboxylic acid | 2-(Pyridin-2-yl)-1H-benzo[d]imidazole | semanticscholar.org |

| Furan | N1 | Substitution reaction | 5-(5-Furan-2-yl-pyrazol-1-yl)-1H-benzimidazole derivatives | arabjchem.org |

Computational Chemistry and Theoretical Investigations of 1h Benzimidazole 2 Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding detailed information about its electronic structure and properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nih.gov The process typically begins with geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. researchgate.net For other benzimidazole (B57391) derivatives, DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully used to calculate optimized bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These calculations provide a foundational understanding of the molecule's shape and steric features. Once the geometry is optimized, various electronic properties, such as the distribution of electron density and electrostatic potential, can be determined to predict regions of reactivity. nih.gov

However, a specific DFT analysis for the geometry optimization and electronic properties of 1H-Benzimidazole-2-propanamide has not been reported in the reviewed literature.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.com For various benzimidazole compounds, the HOMO-LUMO gap has been calculated to explain charge transfer interactions within the molecule and to correlate with their biological activity. irjweb.comresearchgate.net

Detailed calculations determining the specific HOMO-LUMO energy levels and the energy gap for this compound are not available in existing scientific publications.

Dipole Moment and Other Electronic Descriptors

Other important electronic descriptors, often termed global reactivity parameters, can also be derived from quantum chemical calculations. These include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. irjweb.com

Softness (S): The reciprocal of hardness, indicating higher reactivity. nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. irjweb.com

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. While these parameters have been calculated for numerous benzimidazole derivatives to understand their molecular structure and reactivity, specific values for this compound have not been published. nih.govirjweb.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach provides valuable insights into the dynamic behavior and conformational flexibility of molecules. nih.govbohrium.com

Conformational Analysis and Flexibility Studies

The presence of rotatable single bonds in the propanamide side chain of this compound suggests that the molecule can adopt multiple conformations. Conformational analysis aims to identify the different stable spatial arrangements (conformers) of a molecule and their relative energies. MD simulations can explore the potential energy surface of the molecule, revealing the preferred conformations and the energy barriers between them. researchgate.net Such studies are critical for understanding how the molecule's shape influences its interactions with biological targets. For other flexible benzimidazole derivatives, MD simulations have been used to study the stability of different conformers and their interactions within protein binding sites. nih.govrsc.org

A specific conformational analysis or flexibility study of this compound using molecular dynamics is not documented in the available literature.

Solvent Effects on Molecular Conformation and Dynamics

The surrounding environment, particularly the solvent, can significantly influence the conformation and dynamic behavior of a molecule. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (such as water). These simulations can reveal how solvent molecules arrange around the solute and how hydrogen bonding and other intermolecular forces affect its conformational preferences and flexibility. Understanding solvent effects is crucial, as the behavior of a molecule in a biological system (which is aqueous) can differ significantly from its behavior in a vacuum or a nonpolar solvent.

Currently, there are no published MD simulation studies that investigate the specific effects of solvents on the molecular conformation and dynamics of this compound.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the binding mechanism and affinity between a small molecule, such as this compound, and its potential biological targets.

While specific studies on this compound are not extensively documented, research on analogous benzimidazole derivatives has identified several potential biological targets. Benzimidazole-containing compounds are known to interact with a wide range of enzymes and receptors due to their versatile chemical structure. researchgate.net

Potential biological targets for benzimidazole derivatives, and by extension possibly for this compound, include:

Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key targets in cancer therapy. Docking studies on benzimidazole derivatives have shown interactions with the ATP-binding site of these kinases. ukm.my

Tubulin: Benzimidazole anthelmintics like albendazole (B1665689) function by inhibiting the polymerization of tubulin. Computational studies have elucidated the binding of benzimidazole compounds to the colchicine-binding site of β-tubulin. nih.gov

Dihydrofolate Reductase (DHFR): This enzyme is a target for antimicrobial and anticancer agents. Molecular docking has predicted that certain N-substituted benzimidazole derivatives are potential inhibitors of DHFR from Staphylococcus aureus. nih.gov

Other Enzymes: Benzimidazole scaffolds have also been shown to interact with targets like poly(ADP-ribose) polymerase (PARP), topoisomerase, and α-glucosidase. nih.govresearchgate.net

The identification of these targets for related compounds suggests that this compound could also exhibit inhibitory activity against one or more of these proteins. Further in silico screening against a panel of known drug targets could help to pinpoint the most likely biological partners for this specific compound.

The analysis of binding modes reveals the specific interactions that stabilize the ligand-protein complex. For benzimidazole derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. eprajournals.com The binding energy, calculated as a docking score, provides a quantitative estimate of the binding affinity.

Studies on various benzimidazole derivatives have revealed common interaction patterns. For instance, the nitrogen atoms in the benzimidazole ring often act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of the target protein. ukm.my The benzene (B151609) ring of the benzimidazole core frequently engages in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Molecular dynamics simulations can further refine the docked poses and provide a more detailed understanding of the stability of the protein-ligand complex over time. semanticscholar.org These simulations can reveal the flexibility of the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy.

Table 1: Examples of Binding Energies for Benzimidazole Derivatives with Various Protein Targets

| Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|---|

| 2-(3,4-dimethylphenyl)-1H-benzimidazole | Beta-Tubulin | 1SA0 | -8.50 |

| Keto-benzimidazole with sulfonyl substituent | EGFR (wild-type) | - | -8.1 |

| Keto-benzimidazole with sulfonyl substituent | EGFR (T790M mutant) | - | -8.4 |

| 1H-Benzimidazole-2-carboxylic acid derivative | E. coli DNA gyrase B | - | -8.4 |

Note: The data in this table is derived from studies on various benzimidazole derivatives and is intended to be illustrative of the potential binding affinities of this class of compounds. The specific binding energy for this compound would need to be determined through dedicated computational studies.

Insights gained from molecular docking and interaction studies provide a strong foundation for structure-based ligand design. By understanding the key interactions between a benzimidazole derivative and its target, medicinal chemists can rationally design new analogs with improved potency and selectivity.

This iterative process of computational design, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery, enabling the development of more effective and targeted therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for identifying the key molecular features that govern their biological effects.

The development of a QSAR model begins with a dataset of compounds with known biological activities. For benzimidazole derivatives, QSAR models have been developed for a range of activities, including antifungal, antibacterial, and anticancer effects. researchgate.netpnrjournal.comijpsr.com

These models are typically built using statistical methods such as multiple linear regression (MLR) or machine learning algorithms. mdpi.com The resulting model is an equation that relates the biological activity to a set of calculated molecular descriptors. The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. derpharmachemica.com

For this compound, a predictive QSAR model could be developed by synthesizing and testing a series of analogs with variations in the propanamide side chain and substitutions on the benzimidazole ring. Such a model would be invaluable for guiding the synthesis of new derivatives with potentially enhanced activity.

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the distribution of electrons in the molecule, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, often represented by logP.

QSAR studies on benzimidazole derivatives have identified several important descriptors. For example, in a study on the antibacterial activity of benzimidazole analogs, the topological polar surface area (TPSA), the number of H-bond acceptors, and lipophilicity (iLOGP) were found to be positively correlated with activity. ijpsr.com In another study on the antiprotozoal activity of benzimidazole derivatives, descriptors related to molecular shape and hydrophobicity were found to be important. derpharmachemica.com

Table 2: Common Molecular Descriptors Used in QSAR Studies of Benzimidazole Derivatives

| Descriptor Type | Examples | Potential Influence on Activity |

|---|---|---|

| Topological | Topological Polar Surface Area (TPSA), Zagreb index | Can influence membrane permeability and interactions with polar residues in the binding site. |

| Electronic | Dipole moment, HOMO/LUMO energies | Can affect electrostatic interactions and the reactivity of the molecule. |

| Steric | Molar refractivity, Molecular volume | Can impact how well the molecule fits into the binding site of the target protein. |

The identification of these key descriptors provides valuable insights into the mechanism of action and helps in the rational design of new compounds with improved biological profiles. For this compound, a QSAR study would likely reveal the importance of descriptors related to its size, shape, and the hydrogen bonding capacity of the propanamide group.

Intermolecular Interaction Analysis

The supramolecular architecture of this compound is dictated by a network of non-covalent interactions, which can be elucidated through computational methods. These analyses provide insights into the crystal packing and the forces governing the assembly of molecules in the solid state.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface, a detailed picture of close contacts can be obtained.

For this compound, the Hirshfeld surface is expected to be dominated by several key interactions. The most prominent of these are typically hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and nitrogen-hydrogen (N···H) contacts, owing to the abundance of hydrogen atoms in the molecule. The presence of the amide group and the benzimidazole ring introduces the potential for specific hydrogen bonds, such as N-H···O and N-H···N, which would appear as distinct red regions on the dnorm map, indicating close contacts.

Table 1: Hypothetical Distribution of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) | Description |

| H···H | 45.5 | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on adjacent molecules. |

| C···H/H···C | 25.2 | Indicates interactions between carbon and hydrogen atoms, contributing to the overall packing efficiency. |

| O···H/H···O | 15.8 | Highlights the presence of hydrogen bonds involving the oxygen atom of the propanamide group. |

| N···H/H···N | 10.3 | Corresponds to hydrogen bonding involving the nitrogen atoms of the benzimidazole ring and the amide group. |

| C···C | 2.1 | Suggests potential π-π stacking interactions between the benzimidazole rings of neighboring molecules. |

| Other | 1.1 | Encompasses minor contributions from other types of intermolecular contacts. |

Energy Framework Analysis for Supramolecular Assembly

Energy framework analysis provides a quantitative measure of the interaction energies between molecules in a crystal, offering deeper insight into the supramolecular assembly. This method calculates the electrostatic, dispersion, and total energies between a central molecule and its neighbors, which are then visualized as cylinders connecting the centroids of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction.

The calculated interaction energies can be used to understand the topology of the supramolecular assembly, such as the formation of layers or chains. For many benzimidazole derivatives, the interplay between hydrogen bonding and π-π stacking interactions dictates the final three-dimensional structure. researchgate.net

Table 2: Hypothetical Interaction Energies for this compound

| Energy Type | Interaction Energy (kJ/mol) | Dominant Interactions |

| Electrostatic | -55.2 | Hydrogen bonding (N-H···O, N-H···N) |

| Dispersion | -85.7 | van der Waals forces, π-π stacking |

| Repulsion | 40.1 | Short-range repulsive forces |

| Total Energy | -100.8 | Overall stabilization of the crystal lattice |

Advanced In Silico Profiling

Computational methods are invaluable in the early stages of drug discovery for predicting the pharmacokinetic and toxicological properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). This in silico profiling helps in identifying potential liabilities and guiding the optimization of lead compounds.

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization

A variety of computational models and software, such as SwissADME and ProTox-II, are available to predict the ADMET properties of molecules like this compound. nih.gov These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA).

Absorption: Key parameters for predicting oral absorption include gastrointestinal (GI) absorption and permeability across the blood-brain barrier (BBB). For this compound, a high probability of GI absorption is expected due to its relatively small size and moderate polarity. Its ability to cross the BBB would depend on its lipophilicity and the presence of specific transporters.

Distribution: The distribution of a drug is influenced by its binding to plasma proteins. Compounds with high plasma protein binding have a lower volume of distribution and are less available to reach their target tissues.

Metabolism: In silico tools can predict the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes. The benzimidazole ring and the propanamide side chain of this compound could be potential sites for metabolic transformations.

Excretion: Predictions about the route and rate of excretion are generally more complex and often rely on a combination of physicochemical properties.

Toxicity: A range of toxicological endpoints can be predicted computationally, including hepatotoxicity, carcinogenicity, and mutagenicity. These predictions are crucial for identifying potential safety concerns early in the drug development process.

Table 3: Hypothetical In Silico ADMET Profile of this compound

| ADMET Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Gastrointestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Permeant | No | Less likely to cause central nervous system side effects. |

| Distribution | ||

| Plasma Protein Binding | Moderate | A reasonable fraction of the compound is expected to be free in circulation. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for interactions with co-administered drugs metabolized by this enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 Substrate | No | Not a primary substrate for this renal excretion pathway. |

| Toxicity | ||

| Hepatotoxicity | Low Probability | Reduced risk of liver injury. |

| Carcinogenicity | Non-carcinogen | Favorable long-term safety profile. |

| Mutagenicity | Non-mutagen | Unlikely to cause genetic mutations. |

Antimicrobial Activity Investigations

The benzimidazole moiety is a key pharmacophore in the development of new antimicrobial agents. nih.govnih.gov Its derivatives have been extensively studied for their efficacy against a range of pathogenic bacteria and fungi, demonstrating significant potential in addressing infectious diseases. nih.gov

Derivatives of benzimidazole have demonstrated notable inhibitory activity against various bacterial strains. nih.govresearchgate.net Studies have shown that the antibacterial efficacy can be influenced by the nature of substituents on the benzimidazole ring. For instance, some research indicates that derivatives featuring electron-withdrawing groups exhibit superior antimicrobial properties compared to those with electron-donating groups. nih.govwisdomlib.org

A variety of benzimidazole derivatives have been synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain novel N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4,5-dihydro-1H-pyrazol-3-yl) benzenamine analogs have been investigated. Among these, compounds with an electron-withdrawing group, such as a trifluoromethyl group, at the phenyl ring attached to the pyrazole (B372694) structure showed potent activity against strains like Micrococcus luteus and Escherichia coli. nih.gov One of the more potent compounds identified in a study was N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine, which showed better activity against M. leutus and E. coli and comparable activity to standard drugs against Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus cereus. nih.gov

Below is a table summarizing the antibacterial activity of selected benzimidazole derivatives from various studies.

| Compound Type | Bacterial Strain | Activity (MIC µg/mL) | Reference Compound |

| Benzimidazole bearing 2-pyridones (5q) | P. aeruginosa | 12.5 | Ciprofloxacin (50), Chloramphenicol (50) |

| 2-(1H-benzimidazol-2-yl)-6-substituted thieno[2,3-b]quinolines | E. coli, S. aureus, P. aeruginosa, K. pneumonia | Less active than reference | Nitrofurazone |

| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | M. leutus, E. coli | Potent Activity | Not Specified |

| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | S. aureus, S. epidermidis, B. cereus | Equal activity to standard | Not Specified |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

The development of new antifungal agents is critical, particularly with the rise of invasive fungal infections. nih.gov Benzimidazole derivatives have been a focus of this research, showing broad-spectrum activity against various fungal pathogens. nih.govnih.govresearchgate.net

Studies on 2-chloromethyl-1H-benzimidazole derivatives found that their antifungal activity against phytopathogenic fungi was influenced by specific substitutions. nih.gov For instance, the introduction of a chlorine atom at the para-position of a benzene ring or the presence of a sulfonyl group was found to enhance activity against certain fungi like Colletotrichum gloeosporioides. nih.gov Another study found that 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibited the best antifungal activities among a series of tested compounds, suggesting that the length of an alkyl chain can optimize efficacy. nih.gov

The following table presents findings on the antifungal activity of specific benzimidazole derivatives.

| Compound Derivative | Fungal Species | Activity (MIC or IC50 µg/mL) | Reference Compound |

| 1-nonyl-1H-benzo[d]imidazole | Various Candida, Aspergillus, dermatophytes | Potent Activity | Not Specified |

| 1-decyl-1H-benzo[d]imidazole | Various Candida, Aspergillus, dermatophytes | Potent Activity | Not Specified |

| 2-chloromethyl-1H-benzimidazole derivative (7f) | Botrytis cinerea | IC50: 13.36 | Hymexazol (IC50: 8.92) |

| 2-chloromethyl-1H-benzimidazole derivative (5b) | C. gloeosporioides | IC50: 11.38 | Hymexazol |

| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | A. niger, A. fumigatus | MIC: 7.81 | Not Specified |

IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

The antimicrobial action of benzimidazole derivatives is attributed to several molecular mechanisms. A primary mechanism, particularly in fungi, is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, these compounds compromise the integrity and function of the cell membrane, leading to fungal cell death.

Another proposed mechanism involves the inhibition of nucleic acid synthesis, preventing the replication and proliferation of microbial cells. mdpi.com The structural similarity of the benzimidazole core to purines allows these compounds to interfere with enzymes involved in DNA and RNA synthesis. nih.gov By binding to these biological macromolecules, they can disrupt essential cellular processes in both bacteria and fungi.

Antiparasitic and Anthelmintic Activity Studies

Benzimidazole-based compounds are well-established as broad-spectrum anthelmintic drugs used in both human and veterinary medicine to treat infections caused by parasitic worms. nih.govnih.govnih.gov Research has also demonstrated their effectiveness against various protozoan parasites. nih.govresearchgate.net

Numerous studies have confirmed the potent in vitro activity of benzimidazole derivatives against a range of parasites. For example, various synthesized 1H-benzimidazole derivatives have shown greater activity against the protozoa Giardia lamblia and Entamoeba histolytica than the standard drug Metronidazole. nih.gov Similarly, new benzimidazolyl-2-hydrazones have demonstrated high efficacy against the muscle larvae of the helminth Trichinella spiralis, in some cases killing 100% of the larvae after 24 hours. nih.govnih.gov

The table below summarizes the in vitro activity of selected benzimidazole derivatives against various parasites.

| Compound Derivative | Parasite Species | Activity Metric (IC50 or % Effectiveness) | Reference Compound |

| 1H-benzimidazole derivatives | Giardia lamblia, Entamoeba histolytica | More active than reference | Metronidazole, Albendazole |

| Benzimidazolyl-2-hydrazone (5b, 5d) | Trichinella spiralis (larvae) | 100% effectiveness at 50 µg/mL | Albendazole, Ivermectin |

| Benzimidazole derivative (BZ12) | Trichuris muris (adult) | 81% kill rate at 10 µM (IC50: 8.1 µM) | Levamisole |

| Benzimidazole derivative (BZ6) | Heligmosomoides polygyrus (adult) | 100% kill rate at 10 µM (IC50: 5.3 µM) | Levamisole |

| Albendazole salt (A2) | Entamoeba histolytica | IC50: 37.95 µM | Albendazole |

The primary mechanism of anthelmintic and antiprotozoal action for benzimidazole compounds is the disruption of microtubule functions. nih.govpreprints.org These agents exhibit selective binding to the β-tubulin subunit of the parasite's microtubules. preprints.org This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal structures. nih.govnih.govmdpi.com

Microtubules are crucial for a variety of vital cellular processes in parasites, including cell division (mitosis), motility, and nutrient uptake. preprints.org By preventing the formation and maintenance of these structures, benzimidazole derivatives effectively halt these essential functions, leading to the parasite's death. nih.govpreprints.org This mechanism of action, targeting the colchicine-binding site on tubulin, has been confirmed through in vitro tubulin polymerization assays and molecular docking studies. nih.govnih.govuctm.edu The selective toxicity of these compounds is due to their much higher affinity for parasitic β-tubulin compared to mammalian tubulin.

An exploration into the biological activities of this compound and its related derivatives has revealed significant therapeutic potential in preclinical research, particularly in the areas of infectious disease, hypertension, and oncology. This article focuses on the non-human in vivo efficacy, antihypertensive mechanisms, and antineoplastic activity of this class of compounds.

Future Directions and Emerging Research Avenues for 1h Benzimidazole 2 Propanamide

Integration of Artificial Intelligence and Machine Learning in Compound Design

The traditional paradigm of drug discovery is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). doi.orgresearchgate.net These computational tools offer the potential to accelerate the design and optimization of novel derivatives of 1H-Benzimidazole-2-propanamide, making the process more efficient and targeted.

Future research could leverage AI and ML to design novel analogs of this compound with enhanced therapeutic properties. ML algorithms can be trained on existing data from diverse benzimidazole (B57391) derivatives to build predictive models. doi.org These models, such as Quantitative Structure-Activity Relationship (QSAR) models, can identify the key molecular features of benzimidazole derivatives that influence their biological activity. nih.gov For instance, researchers have successfully used ML models like random forest regression and gradient boosting to predict the properties of benzimidazole derivatives. doi.org

Generative AI models represent another exciting frontier. These algorithms can design entirely new molecules based on desired parameters, potentially creating novel this compound derivatives with optimized activity against specific biological targets. Furthermore, AI can predict crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), helping to prioritize candidates with favorable drug-like profiles early in the discovery pipeline. nih.gov This computational pre-screening significantly reduces the time and resources spent on synthesizing and testing compounds that are unlikely to succeed. easychair.org

Table 1: Potential Applications of AI/ML in the Development of this compound Analogs

| AI/ML Technique | Application in Compound Design | Potential Benefit |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new derivatives based on their chemical structure. nih.gov | Prioritize the synthesis of compounds with the highest predicted potency. |

| Generative Models (e.g., GANs, VAEs) | Design novel molecular structures with desired properties from scratch. | Explore a wider chemical space for innovative drug candidates. |

| Predictive ADMET Modeling | Forecast the absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov | Early identification of candidates with poor pharmacokinetic profiles, reducing late-stage failures. |

| Molecular Docking Simulations | Predict how compounds bind to specific protein targets. nih.govnih.gov | Guide the design of molecules with high affinity and selectivity for a target. |

| Virtual Screening | Computationally screen large libraries of virtual compounds against a biological target. | Rapidly identify potential lead compounds from vast chemical databases. |

Exploration of Novel Biological Targets and Therapeutic Areas

The benzimidazole nucleus is associated with a vast spectrum of pharmacological activities, suggesting that this compound could have untapped therapeutic potential. nih.govnih.gov Its structural features, including hydrogen bond donors and acceptors and potential for various molecular interactions, allow benzimidazole derivatives to bind effectively to a wide range of biological macromolecules. nih.gov

Future research should focus on screening this compound and its newly designed analogs against a diverse panel of biological targets. The existing literature on benzimidazoles provides a roadmap for this exploration. Derivatives of this scaffold have demonstrated efficacy in numerous therapeutic areas, including:

Anticancer: Benzimidazole compounds have been shown to inhibit various kinases, interfere with DNA topoisomerase, and disrupt microtubule formation. arabjchem.orgmdpi.com Targets like Epidermal Growth Factor Receptor (EGFR) and BRAFV600E are of significant interest. mdpi.comfrontiersin.org

Antimicrobial: The scaffold is a key component in agents targeting bacteria and fungi. nih.gov Dihydrofolate reductase is one potential protein target for these activities. nih.gov

Antiviral: Researchers have reported activity against a range of viruses, including hepatitis C virus (HCV), enteroviruses, and herpes simplex virus (HSV). nih.govfrontiersin.org

Anti-inflammatory: Benzimidazole derivatives can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COXs). nih.gov

Antiulcer: Many proton pump inhibitors used to treat acid-related stomach issues are based on the benzimidazole structure, targeting the H+/K+-ATPase enzyme. frontiersin.org

In silico methods, such as molecular docking, can be employed to predict the binding affinity of this compound for these and other novel targets, prioritizing experimental validation. nih.gov

Table 2: Potential Biological Targets and Therapeutic Areas for this compound

| Potential Therapeutic Area | Key Biological Targets | Rationale Based on Benzimidazole Scaffold |

|---|---|---|

| Oncology | Protein Kinases (e.g., EGFR, BRAFV600E), Topoisomerases, Tubulin mdpi.comfrontiersin.org | Widespread investigation of benzimidazoles as antiproliferative agents. arabjchem.org |

| Infectious Diseases | Dihydrofolate Reductase, Viral NTPase/Helicase, Fungal Enzymes nih.gov | Proven antibacterial, antifungal, and antiviral activities of various derivatives. nih.gov |

| Inflammatory Disorders | Cyclooxygenases (COX-1, COX-2), 5-Lipoxygenase (5-LOX) nih.gov | Known ability of the scaffold to modulate key inflammatory mediators. |

| Gastrointestinal Disorders | H+/K+-ATPase (Proton Pump) frontiersin.org | The core structure of several successful antiulcer drugs. |

| Neurological Disorders | Enzymes and receptors involved in anxiolytic pathways nih.gov | Some derivatives have shown potential as anxiolytic agents. nih.gov |

Advanced Formulation Strategies for Enhanced Delivery in Research Models

A significant challenge in the preclinical development of many heterocyclic compounds, including benzimidazoles, is their often poor aqueous solubility. This can hinder their absorption and bioavailability in research models, making it difficult to assess their true biological activity. Advanced formulation strategies are crucial to overcoming these hurdles for this compound.

Future research should investigate various formulation techniques to improve the solubility and delivery of this compound in in vitro and in vivo experimental settings. Lyophilization (freeze-drying) is a common technique used to create stable, water-soluble powders for injection. google.com This process can be optimized by including excipients. For example, the use of L-arginine has been shown to improve the stability and solubility of injectable benzimidazole formulations. google.com

Other modern approaches that could be explored include:

Nanoparticle Encapsulation: Loading the compound into polymeric nanoparticles or liposomes can protect it from degradation, improve solubility, and potentially target it to specific tissues.

Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can enhance its dissolution rate and bioavailability.

Inclusion Complexes: Using cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of hydrophobic molecules.

The development of a robust formulation is a critical step that enables accurate and reproducible preclinical testing, providing a clearer understanding of the compound's therapeutic potential.

Table 3: Advanced Formulation Strategies for Preclinical Research of this compound

| Formulation Strategy | Description | Potential Advantage in Research Models |

|---|---|---|

| Lyophilization with Excipients | Freeze-drying an aqueous solution of the compound with solubilizing agents like L-arginine. google.com | Creates a stable, readily soluble powder suitable for preparing injectable solutions for in vivo studies. |

| Nanosuspensions | Reducing the particle size of the compound to the nanometer range to increase surface area. | Enhances dissolution velocity and saturation solubility. |

| Lipid-Based Formulations | Dissolving the compound in oils, surfactants, or co-solvents to form solutions, emulsions, or self-emulsifying systems. | Improves oral bioavailability by facilitating absorption through the lymphatic system. |

| Polymeric Micelles | Encapsulating the hydrophobic compound within the core of self-assembling block copolymer micelles. | Increases solubility and circulation time in the bloodstream. |

Q & A

Q. How does the propanamide side chain influence the electronic properties of this compound derivatives?

- Methodological Answer : The electron-withdrawing amide group reduces aromatic ring electron density, altering reactivity in electrophilic substitution. Computational Natural Bond Orbital (NBO) analysis quantifies charge distribution. IR and -NMR shifts (e.g., downfield NH protons) experimentally corroborate electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.